1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI)

Synthetic methodology Protecting group strategy Regioselective functionalization

1-Acetyl-1H-pyrrolo[2,3-c]pyridine is an N-acetyl protected 6-azaindole building block. The acetyl group masks pyrrole N1, enabling regioselective C2/C3/C7 functionalization—impossible with free NH scaffold. Essential for kinase inhibitor, antiproliferative, and pCAB drug discovery programs. Solid (mp 125°C) for easy handling. Deprotection under standard hydrolysis. Request quote for this enabling intermediate.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 67058-75-7
Cat. No. B1281340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI)
CAS67058-75-7
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C1C=NC=C2
InChIInChI=1S/C9H8N2O/c1-7(12)11-5-3-8-2-4-10-6-9(8)11/h2-6H,1H3
InChIKeyFGEAMIDRHICAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-pyrrolo[2,3-c]pyridine (CAS 67058-75-7): A Protected 6-Azaindole Scaffold for Medicinal Chemistry and Kinase Research


1-Acetyl-1H-pyrrolo[2,3-c]pyridine (CAS 67058-75-7), also known as 1-acetyl-6-azaindole, is a nitrogen-containing fused heterocyclic compound with the molecular formula C9H8N2O and molecular weight 160.17 g/mol . The compound belongs to the pyrrolo[2,3-c]pyridine (6-azaindole) class, a privileged scaffold widely employed in the development of kinase inhibitors, antiproliferative agents, and therapeutics targeting cancer and other diseases [1]. As an N-acetyl protected derivative, this compound serves primarily as a synthetic building block and intermediate, offering a transiently masked pyrrole nitrogen that facilitates selective functionalization at alternative positions on the 6-azaindole core [1]. The acetyl group provides a removable protecting strategy that distinguishes this compound from unprotected 6-azaindole and enables controlled synthetic manipulation in multi-step medicinal chemistry workflows.

Why 1-Acetyl-1H-pyrrolo[2,3-c]pyridine (67058-75-7) Cannot Be Replaced by Unprotected 6-Azaindole or Alternative Azaindole Isomers


The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is distinguished from other azaindole isomers—specifically 4-azaindole (pyrrolo[3,2-b]pyridine), 5-azaindole (pyrrolo[3,2-c]pyridine), and 7-azaindole (pyrrolo[2,3-b]pyridine)—by its unique nitrogen atom arrangement, which alters hydrogen-bonding patterns, electronic distribution, and target engagement profiles [1]. Direct substitution of unprotected 6-azaindole for this N-acetyl derivative in a synthetic sequence is not chemically equivalent: the acetyl protecting group at the N1 position blocks undesired N-alkylation or N-arylation side reactions during C2, C3, or C7 functionalization steps, thereby enabling regioselective modifications that are inaccessible with the free NH scaffold [2]. Furthermore, the acetyl group modifies the compound's physical properties—calculated density of 1.2±0.1 g/cm³ and melting point of 125°C —relative to unprotected 6-azaindole, affecting solubility and handling characteristics in laboratory workflows. These features render the compound non-interchangeable with either its deprotected analog or alternative azaindole isomers in both research and industrial synthesis contexts.

Quantitative Differentiation Evidence for 1-Acetyl-1H-pyrrolo[2,3-c]pyridine (67058-75-7) Versus Closest Analogs and Alternatives


Regiochemical Protection: N1-Acetyl Masking Enables C2/C3-Functionalized 6-Azaindole Derivatives Not Accessible from Unprotected Scaffold

The acetyl group at the N1 position of 1-acetyl-1H-pyrrolo[2,3-c]pyridine serves as a removable protecting group that blocks nucleophilic reactivity at the pyrrole nitrogen. This protection is essential for directing electrophilic substitution or cross-coupling reactions to the C2 and C3 positions of the 6-azaindole core. In contrast, unprotected 6-azaindole (1H-pyrrolo[2,3-c]pyridine) undergoes competitive N-functionalization that reduces yields of desired C-substituted products and complicates purification. The acetyl protecting group can be subsequently removed under basic or acidic hydrolysis conditions to regenerate the free NH scaffold after key synthetic transformations are complete [1]. While direct quantitative yield comparisons between protected and unprotected routes are not available in the public literature for this specific compound, the class-level synthetic precedent establishes N1 protection as a standard enabling strategy for accessing substituted 6-azaindoles with defined regiochemistry [2].

Synthetic methodology Protecting group strategy Regioselective functionalization

Scaffold Differentiation: 6-Azaindole Core Versus 5-Azaindole in pCAB Template Potency Evaluation

In a comparative evaluation of heterocyclic ring systems as templates for potassium-competitive acid blockers (pCABs), the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold was identified as among the more potent templates for systematic optimization. Modifications to this template afforded molecules with improved overall in vitro characteristics versus the clinical candidate AR-H047108 and comparable to the clinically efficacious AZD-0865 [1]. This establishes the 6-azaindole core—of which 1-acetyl-1H-pyrrolo[2,3-c]pyridine is a protected derivative—as a validated and competitive scaffold within the pCAB therapeutic class. In contrast, alternative azaindole isomers (including 4-azaindole and 7-azaindole) possess different nitrogen atom spatial arrangements that alter hydrogen-bonding geometry and receptor recognition, yielding distinct pharmacological profiles that are not interchangeable with the 6-azaindole core [2].

Potassium-competitive acid blocker pCAB Gastric acid secretion Template comparison

Physical Property Differentiation: Acetyl Protection Alters Handling and Solubility Versus Unprotected 6-Azaindole

The introduction of the N1-acetyl group modifies the physical properties of the 6-azaindole core in measurable ways. 1-Acetyl-1H-pyrrolo[2,3-c]pyridine exhibits a measured melting point of 125°C, calculated density of 1.2±0.1 g/cm³, calculated boiling point of 290.9±13.0°C at 760 mmHg, and calculated flash point of 129.7±19.8°C . While comparable physical property data for unprotected 1H-pyrrolo[2,3-c]pyridine are not publicly tabulated for direct numerical comparison, the presence of the acetyl group predictably increases molecular weight (160.17 vs. ~118 g/mol for parent scaffold) and alters hydrogen-bonding capacity by capping the pyrrole NH donor. These changes affect solubility in organic solvents, chromatographic behavior, and storage stability relative to the unprotected analog . The solid physical state at ambient temperature (melting point 125°C) ensures straightforward weighing and handling in laboratory settings compared to lower-melting or liquid alternatives.

Physicochemical properties Solubility Handling Storage

Scaffold SAR in Antiproliferative Applications: 6-Azaindole Core Demonstrates nM to Low µM Cytotoxicity with Selectivity Over Normal Fibroblasts

A structure-activity relationship (SAR) study of pyrrolo[2,3-c]pyridines designed as purine isosteres evaluated cytotoxic activity against prostatic (PC-3) and colon (HCT116) cancer cell lines. The most potent pyrrolo[2,3-c]pyridine derivatives in this series exhibited IC50 values in the nanomolar to low micromolar range, while demonstrating non-toxicity against normal human fibroblasts (WI-38) [1]. Notably, derivative 14b caused a statistically significant accumulation of PC-3 cells at the G2/M phase and induced apoptosis. This SAR establishes the 6-azaindole scaffold—of which 1-acetyl-1H-pyrrolo[2,3-c]pyridine is a protected precursor—as capable of achieving selective antiproliferative activity. Comparative SAR across the study revealed that substituent positioning on the 6-azaindole core critically modulates potency, with variations producing IC50 differences spanning orders of magnitude [1]. While alternative scaffolds (pyrrolo[3,2-d]pyrimidines and pyrazolo[4,3-d]pyrimidines) were also evaluated, the 6-azaindole derivatives provided a distinct SAR profile that may inform hit-to-lead optimization in anticancer programs [1].

Antiproliferative Cytotoxicity Cancer research SAR

Optimal Procurement and Research Application Scenarios for 1-Acetyl-1H-pyrrolo[2,3-c]pyridine (67058-75-7)


Multi-Step Synthesis of 2,3-Disubstituted 6-Azaindoles Requiring Regiochemical Control

In synthetic sequences targeting C2- or C3-functionalized 6-azaindole derivatives, the N1-acetyl protecting group is essential for blocking undesired nucleophilic reactivity at the pyrrole nitrogen. Researchers should procure this protected building block when synthetic routes require halogenation, cross-coupling, or electrophilic substitution at positions other than N1, followed by deprotection to regenerate the free NH scaffold. The acetyl group is removable under standard basic or acidic hydrolysis conditions after key transformations are complete [1]. This application is directly supported by the regiochemical protection evidence established in Section 3, which identifies the compound as an enabling intermediate for accessing substituted 6-azaindoles not readily obtainable from the unprotected scaffold [1].

Hit-to-Lead Optimization in Potassium-Competitive Acid Blocker (pCAB) Programs

The 6-azaindole scaffold has been validated as a competitive template in pCAB drug discovery, with modified derivatives showing improved in vitro characteristics over the clinical candidate AR-H047108 and comparable potency to AZD-0865 [2]. Medicinal chemistry teams pursuing gastric acid secretion inhibitors or related proton pump targets should consider 1-acetyl-1H-pyrrolo[2,3-c]pyridine as a protected starting material for generating 6-azaindole-based compound libraries. The template-level competitiveness established in Section 3 supports the strategic value of this scaffold in pCAB optimization workflows.

Antiproliferative Agent Development Leveraging Purine Isostere SAR

The 6-azaindole core functions as a purine isostere capable of achieving selective cytotoxicity against prostate (PC-3) and colon (HCT116) cancer cell lines in the nanomolar to low micromolar range, while sparing normal human fibroblasts (WI-38) [3]. Researchers developing anticancer agents can employ 1-acetyl-1H-pyrrolo[2,3-c]pyridine as a protected scaffold for synthesizing and screening derivative libraries. The SAR evidence from Section 3 demonstrates that substituent positioning on the 6-azaindole core critically modulates potency, making the protected building block a strategic entry point for systematic derivative exploration [3].

Kinase Inhibitor Discovery Requiring 6-Azaindole Scaffold Diversity

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is widely employed in kinase inhibitor development and antiproliferative agent discovery [1]. For programs targeting kinases where the 6-azaindole core offers a complementary binding mode to 7-azaindole or other heterocyclic scaffolds, 1-acetyl-1H-pyrrolo[2,3-c]pyridine provides a protected, ready-to-functionalize building block. The compound's solid physical state (melting point 125°C) facilitates accurate weighing and handling in parallel synthesis or high-throughput chemistry workflows. This application is supported by the scaffold-level evidence in Section 3 establishing 6-azaindoles as a privileged pharmacophore class in kinase inhibition [1].

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